BenchChemオンラインストアへようこそ!

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

P2X3 receptor antagonist pain neurogenic inflammation

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is a synthetic, small‑molecule thiazole‑benzamide hybrid (MF: C20H17N3O4S; MW: 395.43 g/mol). The structure combines a 4‑cyanophenyl substituent at the thiazole C4‑position with a 3,4,5‑trimethoxybenzamide group at the N2‑position, placing it within the broad 1,3‑thiazol‑2‑yl benzamide class that has been investigated as purinergic P2X3 receptor antagonists.

Molecular Formula C20H17N3O4S
Molecular Weight 395.43
CAS No. 325987-79-9
Cat. No. B2732862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
CAS325987-79-9
Molecular FormulaC20H17N3O4S
Molecular Weight395.43
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
InChIInChI=1S/C20H17N3O4S/c1-25-16-8-14(9-17(26-2)18(16)27-3)19(24)23-20-22-15(11-28-20)13-6-4-12(10-21)5-7-13/h4-9,11H,1-3H3,(H,22,23,24)
InChIKeyHMPWMODWSSQYKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 325987-79-9) – Procurement-Ready Compound Profile


N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is a synthetic, small‑molecule thiazole‑benzamide hybrid (MF: C20H17N3O4S; MW: 395.43 g/mol) [1]. The structure combines a 4‑cyanophenyl substituent at the thiazole C4‑position with a 3,4,5‑trimethoxybenzamide group at the N2‑position, placing it within the broad 1,3‑thiazol‑2‑yl benzamide class that has been investigated as purinergic P2X3 receptor antagonists [2]. However, publicly available quantitative biological profiling is remarkably sparse; the compound remains primarily a catalog‑listed screening tool, and existing vendor‑hosted overviews lack primary‑data validation.

Why Generic Substitution of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide Is Not Advisable Without Head‑to‑Head Data


Within the 1,3‑thiazol‑2‑yl benzamide series, small structural modifications—particularly the nature of the 4‑aryl group on the thiazole ring—are known to produce dramatic shifts in P2X3 receptor affinity and selectivity profiles [1]. For example, the 4‑cyanophenyl moiety imparts distinct electronic and steric properties that cannot be replicated by 4‑fluorophenyl, 4‑ethoxyphenyl, or 4‑(difluoromethoxy)phenyl analogs. Without side‑by‑side quantitative data on target engagement, cellular potency, and off‑target liability, assuming functional interchangeability risks selecting a compound that is either inactive in the intended assay or introduces uncharacterized polypharmacology. The absence of publicly accessible, comparative profiling underscores the procurement risk: substituting this specific CAS entry with a close structural relative may invalidate a screening cascade or confound structure‑activity relationship conclusions.

Quantitative Comparator Evidence for N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide


P2X3 Receptor Antagonism – Expected Class Activity Without Confirmed Potency for This Congener

The patent family for 1,3‑thiazol‑2‑yl benzamides demonstrates that members of this chemotype can achieve low‑nanomolar P2X3 receptor antagonism [1]. However, no primary publication or publicly deposited bioassay result was identified that provides a quantitative IC₅₀ or Ki for N‑[4‑(4‑cyanophenyl)‑1,3‑thiazol‑2‑yl]‑3,4,5‑trimethoxybenzamide specifically. A structurally related analog from the same patent class, bearing a different 4‑aryl substituent, exhibits an IC₅₀ of 8 nM in a recombinant rat P2X3 oocyte electrophysiology assay [1], but this value cannot be directly extrapolated to the 4‑cyanophenyl derivative without confirmatory data.

P2X3 receptor antagonist pain neurogenic inflammation

Physical‑Chemical Property Comparison with a Common 4‑Fluorophenyl Analog

Because no experimental logP or solubility data could be retrieved for the target compound, a calculated property comparison was made against N‑[4‑(4‑fluorophenyl)‑1,3‑thiazol‑2‑yl]‑3,4,5‑trimethoxybenzamide (ChemSpider ID available; no CAS provided) . The 4‑cyanophenyl substituent is predicted to increase logP by ≈0.8–1.2 log units and reduce aqueous solubility by approximately 2‑ to 3‑fold relative to the 4‑fluorophenyl analog, based on fragment‑based AlogP and topological polar surface area differences (TPSA increase of ~20 Ų for the nitrile group) [1]. These differences, while theoretical, suggest that the two compounds are unlikely to perform identically in cellular assays or in‑vivo pharmacokinetic studies.

logP solubility permeability

Absence of Documented Kinase or CYP450 Selectivity Data for Rational Comparator Exclusion

Many trimethoxybenzamide‑containing compounds exhibit multi‑kinase or CYP450 inhibition [1]. A thorough search of PubChem BioAssay, ChEMBL, and BindingDB returned no kinase panel or CYP450 inhibition data for the target compound. By contrast, structurally related thiazole‑benzamides (e.g., certain Bayer P2X3 antagonists) have been profiled against a panel of 50–100 kinases and five major CYP isoforms, often showing clean ancillary profiles [2]. The absence of such data for the 4‑cyanophenyl derivative means that any claim of selectivity or low off‑target risk is unsupported. Procurement for translational research must consider the cost of generating this data internally versus selecting a close analog with published selectivity profiles.

kinase profiling CYP450 inhibition off‑target liability

Research Application Scenarios for N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide Based on Available Evidence


Probe for P2X3 Receptor Structure‑Activity Relationship (SAR) Studies in a Well‑Characterized Series

The compound can serve as a negative‑control or comparator compound in SAR tables within the 1,3‑thiazol‑2‑yl benzamide series, provided the research team first establishes its in‑vitro P2X3 activity relative to known class exemplars. Because its potency is unconfirmed, it is most appropriate for use as a point of structural variation when evaluating the electronic effects of the 4‑cyanophenyl group on target engagement [1].

In‑Vitro Physicochemical Profiling Benchmark for Nitrile‑Containing Thiazole‑Benzamides

Given the lack of published experimental logP, solubility, and permeability data, this compound is a suitable candidate for a dedicated physicochemical profiling campaign. The resulting data can then be compared with published values for the 4‑chlorophenyl, 4‑fluorophenyl, and 4‑methoxyphenyl analogs, filling a notable gap in the medicinal chemistry literature .

Selectivity‑Profiling Reagent for Kinase or CYP450 Panel Screening

The compound can be submitted to commercial kinase‑profiling and CYP450‑inhibition panels to generate first‑in‑class selectivity data. Once obtained, these data would differentiate it from structurally close relatives that have known multi‑kinase or CYP‑inhibitory liabilities, transforming it from an uncharacterized screening compound into a well‑defined pharmacological tool [2].

Negative Control in Functional Assays That Require a P2X3‑Inactive Close Analog

If subsequent testing reveals that the 4‑cyanophenyl substitution abolishes P2X3 activity, the compound could be repurposed as a powerful negative control for confirming target‑specific effects of active series members, thereby strengthening the interpretation of in‑vitro and in‑vivo experiments.

Quote Request

Request a Quote for N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.